An In-depth Technical Guide to the Chemical Properties of Tos-PEG3-C2-methyl ester
An In-depth Technical Guide to the Chemical Properties of Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Tos-PEG3-C2-methyl ester, a versatile heterobifunctional linker crucial in the field of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Data
Tos-PEG3-C2-methyl ester is a molecule designed with distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The key components of its structure are a tosyl (Tos) group, a three-unit PEG (PEG3) chain, and a methyl ester terminal group.
The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1][2] The methyl ester can be hydrolyzed under basic conditions to a carboxylic acid, which can then be coupled with an amine-containing molecule to form a stable amide bond.[1][3] The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[1][4]
Table 1: Physicochemical Properties of Tos-PEG3-C2-methyl ester
| Property | Value | References |
| Molecular Formula | C₁₇H₂₆O₈S | [1][4] |
| Molecular Weight | 390.45 g/mol | [1][4] |
| CAS Number | 1239588-09-0 | [3][4] |
| IUPAC Name | methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [1] |
| Appearance | Colorless to light yellow solid-liquid mixture | [1] |
| Solubility | Soluble in Ethanol, DMSO, and water | [1] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Mechanism of Action in Bioconjugation
The primary application of Tos-PEG3-C2-methyl ester is in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6] Tos-PEG3-C2-methyl ester serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[6]
The flexibility and length of the PEG3 chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
Experimental Protocols
The synthesis of a PROTAC using Tos-PEG3-C2-methyl ester is a multi-step process. The following are generalized experimental protocols that can be adapted for specific ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the reaction of the tosyl group with an amine-functionalized ligand.
Materials:
-
Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)
-
Tos-PEG3-C2-methyl ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[7]
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[7]
-
In a separate flask, dissolve Tos-PEG3-C2-methyl ester (1.1 equivalents) in a minimal amount of anhydrous DMF.[7]
-
Add the Tos-PEG3-C2-methyl ester solution dropwise to the amine solution.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-60 °C to increase the rate.[7]
-
Monitor the reaction progress by LC-MS or TLC.[7]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[7]
-
Purify the product by flash column chromatography or preparative HPLC.[7]
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to a carboxylic acid.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[7]
-
Cool the solution to 0 °C.[7]
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[7]
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[7]
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[7]
-
Carefully neutralize the reaction mixture with 1 M HCl to a pH of ~5-6.[3]
-
Extract the product with a suitable organic solvent.[3]
Protocol 3: Amide Coupling to the Second Ligand
This final step connects the two halves of the PROTAC.
Materials:
-
Carboxylic acid intermediate (from Protocol 2)
-
The second amine-functionalized ligand
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]
-
Add the coupling reagent (1.1 equivalents) and the base (2.0-3.0 equivalents).[3]
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature overnight.[3]
-
Monitor the formation of the final PROTAC by LC-MS.[3]
-
Purify the final PROTAC using preparative HPLC.[3]
Conclusion
Tos-PEG3-C2-methyl ester is a highly valuable and versatile chemical tool for the construction of PROTACs and other bioconjugates. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and synthesis in the development of novel therapeutics.
